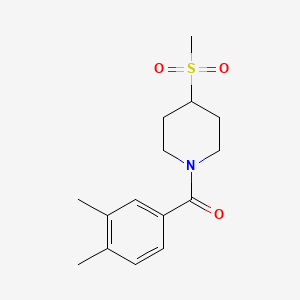

(3,4-Dimethylphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3,4-dimethylphenyl)-(4-methylsulfonylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c1-11-4-5-13(10-12(11)2)15(17)16-8-6-14(7-9-16)20(3,18)19/h4-5,10,14H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSLFFPFPKSJIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethylphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone typically involves the reaction of 3,4-dimethylbenzoyl chloride with 4-(methylsulfonyl)piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: For industrial-scale production, the process may be optimized by using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also help in scaling up the production while maintaining the quality of the compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it can be used to study the interactions of piperidine derivatives with various biological targets, including enzymes and receptors.

Industry: In the industrial sector, the compound can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the methylsulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares structural features of (3,4-Dimethylphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone with analogs from the evidence:

Key Observations:

- Phenyl Ring Substituents : The target’s 3,4-dimethyl groups enhance lipophilicity compared to electron-withdrawing groups (e.g., 3,4-dichloro in or nitro in ), which may improve membrane permeability but reduce polar interactions .

- Hybrid Scaffolds: Compounds like integrate pyrimidine warheads for covalent inhibition, contrasting with the target’s simpler methanone architecture.

Physicochemical and Electronic Properties

- Electronic Effects : The methylsulfonyl group in the target may induce greater electron deficiency in the piperidine ring compared to methyl () or morpholinyl groups (), altering charge distribution and reactivity .

Biological Activity

The compound (3,4-Dimethylphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone , commonly referred to as a piperidine derivative, has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be broken down into two main components:

- 3,4-Dimethylphenyl group : This aromatic moiety is known for enhancing lipophilicity and binding affinity in biological systems.

- 4-(methylsulfonyl)piperidin-1-yl group : The piperidine ring contributes to the compound's ability to interact with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, a related piperidine derivative demonstrated potent cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin . The presence of the methylsulfonyl group is hypothesized to enhance the compound's interaction with cellular targets involved in tumor growth inhibition.

Antidepressant and Anxiolytic Effects

Compounds containing a piperidine moiety have been explored for their antidepressant and anxiolytic effects. Research suggests that such compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. The specific activity of this compound in these contexts remains to be fully elucidated but aligns with the pharmacological profiles of similar derivatives .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Dimethyl Substitution : The 3,4-dimethyl substitution on the phenyl ring has been shown to enhance binding affinity and selectivity towards specific biological targets .

- Piperidine Modifications : Variations in the piperidine ring structure can significantly alter pharmacodynamics. Studies suggest that substituents on the nitrogen atom influence the compound's ability to cross the blood-brain barrier, which is essential for neuroactive drugs .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity | |

| Antidepressant | Potential modulation of serotonin | |

| Anxiolytic | Possible effects on anxiety |

Table 2: Structure-Activity Relationship Findings

| Compound Variation | IC50 (μM) | Biological Target |

|---|---|---|

| 3,4-Dimethylphenyl | <0.092 | BRD4 D1 (inhibitor) |

| Piperidine modifications | 0.19 - 3.0 | Various cancer cell lines |

| Methylsulfonyl substitution | <0.27 | Antidepressant pathways |

Study 1: Anticancer Efficacy

A study investigating a series of piperidine derivatives found that modifications similar to those in this compound resulted in enhanced cytotoxicity against A-431 cell lines. The mechanism was attributed to increased apoptosis induction through mitochondrial pathways .

Study 2: Neuropharmacological Profile

Another research effort focused on evaluating the neuropharmacological profile of piperidine derivatives showed promising results in animal models for anxiety and depression. The study highlighted the potential for these compounds to serve as therapeutic agents by modulating key neurotransmitter systems .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3,4-Dimethylphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone, and how are reaction conditions optimized?

- The synthesis typically involves multi-step reactions, starting with the preparation of the 4-(methylsulfonyl)piperidine moiety followed by coupling with the 3,4-dimethylphenyl group via a ketone linkage. Key steps include alkylation of piperidine derivatives using methylsulfonyl chloride and subsequent nucleophilic acyl substitution. Reaction optimization focuses on solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and catalysts such as triethylamine to enhance yield (65–80%) . Purification often employs column chromatography with gradients of hexane/ethyl acetate.

Q. Which analytical techniques are critical for structural characterization of this compound?

- 1H/13C-NMR confirms the presence of the methylsulfonyl group (δ ~3.0 ppm for S-CH3) and aromatic protons (δ 6.8–7.2 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 335.14). X-ray crystallography resolves the spatial arrangement of the piperidine and aryl rings, while HPLC (C18 column, acetonitrile/water mobile phase) ensures purity (>95%) .

Q. What in vitro assays are recommended for initial biological screening?

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. Cellular viability assays (MTT or ATP-lite) in cancer cell lines (e.g., HepG2 or MCF-7) to assess antiproliferative activity. Receptor binding studies (radioligand displacement) for neurological targets (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can synthetic routes be optimized for enantiomeric purity, given the compound’s chiral centers?

- Chiral resolution via preparative HPLC with amylose-based columns or asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones). Reaction monitoring with circular dichroism (CD) or optical rotation ensures enantiomeric excess (>98%). Evidence from similar piperidine derivatives shows that steric hindrance at the coupling step influences stereoselectivity .

Q. How to resolve contradictions in biological activity data across different assays?

- Contradictions may arise from assay-specific variables (e.g., pH, redox conditions) or compound stability. Stability studies (LC-MS under physiological conditions) identify degradation products. Dose-response curves across multiple cell lines (e.g., primary vs. immortalized cells) and target engagement assays (thermal shift or SPR) validate specificity .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

- Systematic substituent variation : Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to modulate lipophilicity (clogP) and binding affinity. Comparative molecular field analysis (CoMFA) maps steric/electrostatic interactions, while in vitro ADMET profiling (e.g., microsomal stability) links structural changes to pharmacokinetics .

Q. How can computational modeling predict target interactions and off-target effects?

- Molecular docking (AutoDock Vina) against homology models of target proteins (e.g., GPCRs) identifies key binding residues (e.g., piperidine sulfonyl group interactions with Lys or Arg). Proteome-wide docking (SwissTargetPrediction) screens for off-targets, validated by kinase inhibitor profiling (Broad Institute’s KinomeScan) .

Q. What methodologies assess off-target effects in complex biological systems?

- Chemical proteomics (activity-based protein profiling, ABPP) using clickable probes to capture interacting proteins. Transcriptomic analysis (RNA-seq) in treated cells identifies dysregulated pathways. Phenotypic screening in zebrafish or organoids contextualizes toxicity and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.